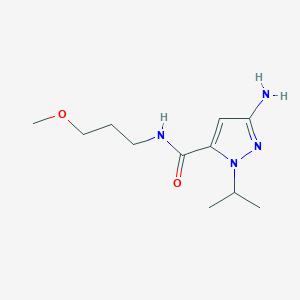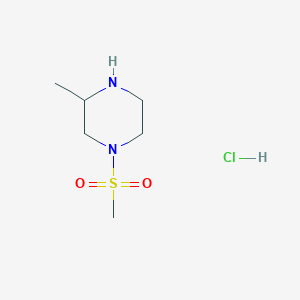![molecular formula C12H21ClN2O2 B2997170 1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one CAS No. 1018526-31-2](/img/structure/B2997170.png)
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 4-CMC or Clephedrone, and it belongs to the cathinone class of compounds. 4-CMC is a synthetic drug that is structurally similar to amphetamines and cathinones, which are known to have stimulant effects.
科学的研究の応用
Antibacterial and Biofilm Inhibition : A study by Mekky & Sanad (2020) demonstrated the synthesis of a compound similar in structure, which showed potent antibacterial efficacies and biofilm inhibition activities. This compound, due to its structure and properties, could be useful in the development of new antibacterial agents (Mekky & Sanad, 2020).
CGRP Receptor Antagonism : Cann et al. (2012) described the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting the potential of similar compounds in treating conditions like migraines and other CGRP-related disorders (Cann et al., 2012).
Anti-Malarial Activity : Research by Cunico et al. (2009) on piperazine derivatives, which are structurally similar, indicated their potential as anti-malarial agents. The study focused on the structural aspects of these compounds and their biological activity against malaria (Cunico et al., 2009).
Antidepressant and Antianxiety Properties : Kumar et al. (2017) synthesized novel piperazine derivatives that showed significant antidepressant and antianxiety activities in animal models. This highlights the potential therapeutic application of similar compounds in mental health treatments (Kumar et al., 2017).
Antifungal Applications : A study by Volkova et al. (2020) on a novel antifungal compound of the 1,2,4-triazole class, which includes a piperazine moiety, demonstrated its potential in treating fungal infections. The study provided insights into the solubility and pharmacokinetic properties of such compounds (Volkova et al., 2020).
Serotonin Receptor Antagonism : A study on a compound similar to "1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one" showed its potential as a serotonin receptor antagonist, suggesting its use in psychiatric and neurological treatments (Gibson et al., 1994).
特性
IUPAC Name |
1-[4-(2-chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)8-11(16)14-4-6-15(7-5-14)12(17)10(3)13/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERKHUFJTXHIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2997087.png)
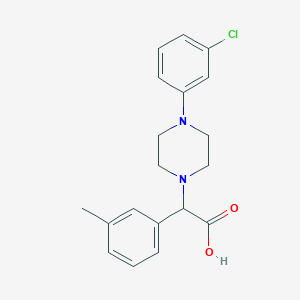

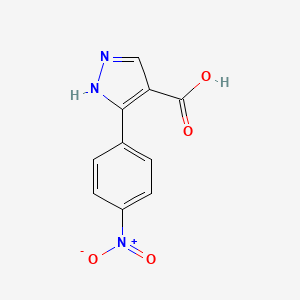
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)
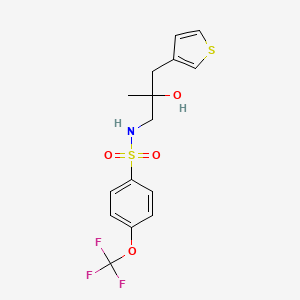

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2997099.png)

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)
![3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2997104.png)
